molecular formula C17H24N2O3S B2777083 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide CAS No. 1351630-41-5

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2777083
CAS No.: 1351630-41-5
M. Wt: 336.45
InChI Key: KQJUZQYFHJLMTJ-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Compounds : Research has shown the synthesis of complex molecules that are structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide. These syntheses contribute to the development of new classes of compounds with potential applications in various fields, including medicinal chemistry (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

  • Catalysis and Chemical Reactions : Studies have explored the use of related compounds in facilitating specific chemical reactions. These reactions are significant for the synthesis of diverse chemical structures, which could have implications in drug development and material science (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, & Rizvanov, 2016).

  • Development of Fluorescent Probes : Research has been conducted on the development of fluorescent probes using structurally similar compounds. These probes are useful in detecting specific ions or molecules, which is valuable in biological and chemical sensing applications (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

  • Pharmacological Applications : While avoiding details about drug use and side effects, it's noteworthy that structurally similar compounds have been investigated for their potential as pharmaceutical agents, particularly in the development of new drugs and therapeutic agents (Ha, Woster, Yager, & Casero, 1997).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-8-10-23-15(12)14(20)11-19-17(22)16(21)18-9-7-13-5-3-2-4-6-13/h5,8,10,14,20H,2-4,6-7,9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJUZQYFHJLMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NCCC2=CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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